potassium;propoxymethanedithioate

Description

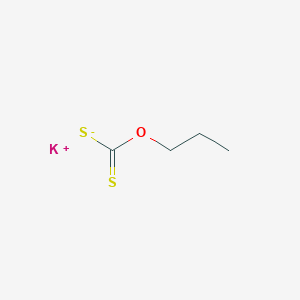

Potassium propoxymethanedithioate (CAS 2720-67-4) is a potassium salt of propoxymethanedithioic acid, classified under dithiocarbonate esters or salts. Its chemical structure includes a dithiocarbamate functional group (-S-CS-O⁻), which confers reactivity with metals and organic substrates. The compound is identified by the harmonized tariff code 29309020.00 in China, with a 6.5% most-favored-nation (MFN) duty rate and 13.0% export rebate .

Properties

IUPAC Name |

potassium;propoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUFLKMNMAHESJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;propoxymethanedithioate” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of compound “potassium;propoxymethanedithioate” is scaled up to meet demand. This involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also incorporate continuous flow processes and automated systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;propoxymethanedithioate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize compound “potassium;propoxymethanedithioate.”

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “potassium;propoxymethanedithioate” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

Industry: In industrial applications, compound “potassium;propoxymethanedithioate” is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “potassium;propoxymethanedithioate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Potassium Hydroxide (KOH)

Chemical Profile :

Comparison :

While both contain potassium, their reactivity diverges sharply: potassium hydroxide is a strong base, whereas potassium propoxymethanedithioate’s dithiocarbamate group enables coordination chemistry.

Sodium Benzylpenicilloate

Chemical Profile :

- CAS: Not explicitly provided (see ).

- Structure : Sodium salt of a modified penicillin derivative with a thiazolidine ring and phenylacetyl group.

Comparison :

The contrast in biological activity is stark: sodium benzylpenicilloate’s β-lactam structure confers antibiotic properties, whereas potassium propoxymethanedithioate lacks such bioactivity.

Other Dithiocarbamates (Inferred from )

- Sodium Diethyldithiocarbamate : Used as a chelator in electroplating and vulcanization.

- Ziram (Zinc Dimethyldithiocarbamate) : Fungicide and rubber accelerator.

Key Differences :

- Cation Effects : Potassium salts generally exhibit higher solubility in polar solvents compared to zinc or sodium salts.

- Thermal Stability : Propoxymethanedithioate’s branched alkyl chain may reduce thermal stability relative to linear analogs.

Notes on Industrial and Regulatory Context

- Potassium Propoxymethanedithioate : Subject to a 6.5% MFN duty in China, suggesting trade relevance in bulk chemicals .

- Safety : Dithiocarbamates may decompose to toxic byproducts (e.g., carbon disulfide), necessitating careful handling.

- Gaps in Data: Limited public studies on its environmental impact or detailed mechanistic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.